
AMG-208 Structure-Activity Relationship: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Amg-208

Cat. No.: B1684691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of

AMG-208, a potent and selective dual inhibitor of the c-Met and RON receptor tyrosine

kinases. The document summarizes key quantitative data, details relevant experimental

methodologies, and visualizes critical signaling pathways to offer a comprehensive resource for

researchers in oncology and drug discovery.

Introduction to AMG-208
AMG-208 is a small molecule inhibitor targeting the c-Met (hepatocyte growth factor receptor)

and RON (recepteur d'origine nantaise) kinases, which are crucial mediators of cell

proliferation, survival, and motility.[1][2] Dysregulation of the c-Met signaling pathway is

implicated in the development and progression of numerous cancers, making it a prime target

for therapeutic intervention.[3] AMG-208, identified as a 7-methoxy-4-((6-phenyl-[1][2]

[4]triazolo[4,3-b]pyridazin-3-yl)methoxy)quinoline, has demonstrated anti-tumor activity in

preclinical models and has been evaluated in clinical trials for advanced solid tumors.[5][6]

Understanding the structure-activity relationship of this compound is pivotal for the design of

next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Quantitative Biological Activity of AMG-208
AMG-208 exhibits potent inhibitory activity against its primary targets, c-Met and RON, and

demonstrates selectivity over other kinases. The following tables summarize the key in vitro

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1684691?utm_src=pdf-interest
https://www.benchchem.com/product/b1684691?utm_src=pdf-body
https://www.benchchem.com/product/b1684691?utm_src=pdf-body
https://www.benchchem.com/product/b1684691?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34791961/
https://www.tandfonline.com/doi/abs/10.1080/13543776.2022.2008356
https://www.researchgate.net/publication/356368599_An_updated_patent_review_of_small-molecule_c-Met_kinase_inhibitors_2018-present
https://www.benchchem.com/product/b1684691?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34791961/
https://www.tandfonline.com/doi/abs/10.1080/13543776.2022.2008356
https://www.researchgate.net/publication/329176238_c-Met_kinase_inhibitors_an_update_patent_review_2014-2017
https://pmc.ncbi.nlm.nih.gov/articles/PMC7364574/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.815534/full
https://www.benchchem.com/product/b1684691?utm_src=pdf-body
https://www.benchchem.com/product/b1684691?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and cellular activities of AMG-208.

Target IC50 (nM) Assay Type Reference

c-Met 9 Cell-free kinase [2]

c-Met (wild-type) 5.2 Cell-free kinase [7]

RON - Dual selective inhibitor [2]

VEGF-R2 112 Kinase [7]

Table 1: In Vitro Kinase Inhibitory Activity of AMG-208. This table presents the half-maximal

inhibitory concentrations (IC50) of AMG-208 against its primary and secondary kinase targets.

Cell Line Assay IC50 (nM) Reference

PC3
HGF-mediated c-Met

phosphorylation
46 [2]

Table 2: Cellular Activity of AMG-208. This table details the potency of AMG-208 in a cell-

based assay measuring the inhibition of ligand-induced receptor phosphorylation.
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Parameter Value (unit) Species Dosing Reference

CYP3A4

Inhibition

(without

preincubation)

32 µM
Human Liver

Microsomes
- [1]

CYP3A4

Inhibition (with

30 min

preincubation)

4.1 µM
Human Liver

Microsomes
- [1]

Clearance (Cl) 0.37 L/h/kg Rat 0.5 mg/kg i.v. [2]

Volume of

Distribution (Vss)
0.38 L/kg Rat 0.5 mg/kg i.v. [2]

Half-life (T1/2) 1 hour Rat 0.5 mg/kg i.v. [2]

Bioavailability (F) 43% Rat 2 mg/kg p.o. [2]

Table 3: Pharmacokinetic and Off-Target Activity of AMG-208. This table summarizes key

pharmacokinetic parameters and the inhibitory effect of AMG-208 on the metabolic enzyme

CYP3A4.

Structure-Activity Relationship (SAR) Analysis
Detailed structure-activity relationship studies specifically on AMG-208 analogs are not

extensively available in the public domain. However, based on the broader class of quinoline

and triazolopyridazine-based c-Met inhibitors, several key structural features can be inferred to

be critical for its activity.

The quinoline core serves as a crucial scaffold, likely involved in key interactions within the

ATP-binding pocket of the c-Met kinase. The 7-methoxy group on the quinoline ring may

contribute to the overall binding affinity and selectivity. The ether linkage provides the

necessary spacing and orientation for the triazolopyridazine moiety.

The [1][2][4]triazolo[4,3-b]pyridazine system is a common hinge-binding motif in many kinase

inhibitors. This bicyclic heteroaromatic system is likely to form hydrogen bonds with the hinge
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region of the c-Met kinase domain, a critical interaction for potent inhibition. The 6-phenyl

substituent on the triazolopyridazine ring likely extends into a hydrophobic pocket, contributing

significantly to the binding affinity. Modifications to this phenyl ring, such as the introduction of

various substituents, would be expected to modulate the potency and selectivity profile of the

inhibitor.

Experimental Protocols
c-Met Kinase Assay (In Vitro)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of

compounds against the c-Met kinase.
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Assay Preparation

Kinase Reaction

Detection and Analysis

Prepare kinase buffer:
40mM Tris, pH 7.5

20mM MgCl2
0.1mg/ml BSA

50μM DTT

Dilute recombinant human c-Met kinase
and substrate (e.g., poly[Glu:Tyr])

in kinase buffer.

Prepare serial dilutions of AMG-208
in DMSO, then dilute in kinase buffer.

Add diluted AMG-208 or DMSO (control)
to a 384-well plate.

Add diluted c-Met kinase to the wells.

Initiate the reaction by adding ATP
(e.g., 10 µM [γ-33P]-ATP).

Incubate at room temperature
for a defined period (e.g., 60 minutes).

Terminate the reaction and quantify
substrate phosphorylation.

For radiometric assays, capture the
33P-labeled substrate on a filter and

measure radioactivity.

Radiometric

For luminescence-based assays (e.g., ADP-Glo),
measure the generated ADP.

Luminescent

Calculate the percentage of inhibition
for each AMG-208 concentration and

determine the IC50 value.
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Cell Preparation

Compound Treatment and Stimulation

Analysis of Phosphorylation

Seed cells (e.g., PC3) in a multi-well plate
and allow them to adhere.

Serum-starve the cells for several hours
to reduce basal receptor phosphorylation.

Pre-incubate the cells with serial dilutions
of AMG-208 or DMSO (control) for a

defined period (e.g., 1-2 hours).

Stimulate the cells with HGF (e.g., 50 ng/mL)
for a short period (e.g., 15-30 minutes)

to induce c-Met phosphorylation.

Lyse the cells to extract proteins.

Determine protein concentration of the lysates.

Analyze the levels of phosphorylated c-Met
and total c-Met by Western blot or ELISA.

Quantify the band intensities and normalize
phospho-c-Met to total c-Met.

Calculate the percentage of inhibition for each
AMG-208 concentration and determine the IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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